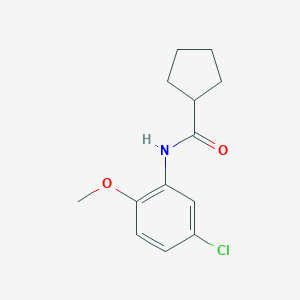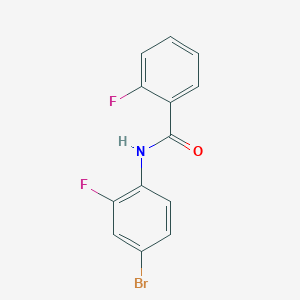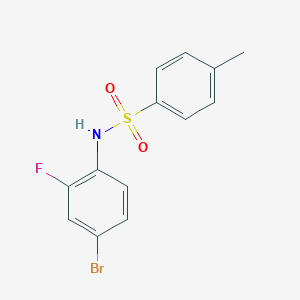
2-(4-chlorophenoxy)-N-cycloheptylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-cycloheptylacetamide, also known as VDM-11, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of amides and has a molecular weight of 345.9 g/mol. The purpose of
Mécanisme D'action
The exact mechanism of action of 2-(4-chlorophenoxy)-N-cycloheptylacetamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chlorophenoxy)-N-cycloheptylacetamide can affect various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, such as topoisomerase II and protein kinase C. It has also been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-chlorophenoxy)-N-cycloheptylacetamide in lab experiments is its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of various diseases. However, one of the main limitations is its toxicity. Studies have shown that this compound can be toxic to certain cell lines and can cause side effects in animal models.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenoxy)-N-cycloheptylacetamide. One area of research could be to further investigate its mechanism of action and how it affects various biochemical and physiological processes. Another area of research could be to explore its potential therapeutic applications in the treatment of various diseases, such as cancer, chronic pain, and inflammation. Additionally, research could be conducted to develop new derivatives of this compound that have improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-cycloheptylacetamide involves the reaction of 4-chlorophenol with cycloheptylamine in the presence of a base to form 4-chlorophenylcycloheptylamine. This intermediate is then reacted with acetic anhydride to form 2-(4-chlorophenoxy)-N-cycloheptylacetamide. The overall reaction scheme is shown below:
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-cycloheptylacetamide has been studied for its potential therapeutic applications. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Propriétés
Formule moléculaire |
C15H20ClNO2 |
|---|---|
Poids moléculaire |
281.78 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-cycloheptylacetamide |
InChI |
InChI=1S/C15H20ClNO2/c16-12-7-9-14(10-8-12)19-11-15(18)17-13-5-3-1-2-4-6-13/h7-10,13H,1-6,11H2,(H,17,18) |
Clé InChI |
HQWUGGOTBJDKFS-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)COC2=CC=C(C=C2)Cl |
SMILES canonique |
C1CCCC(CC1)NC(=O)COC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






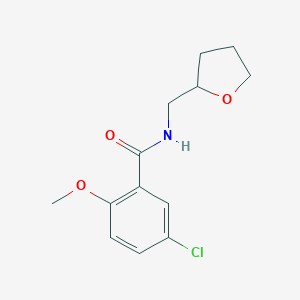
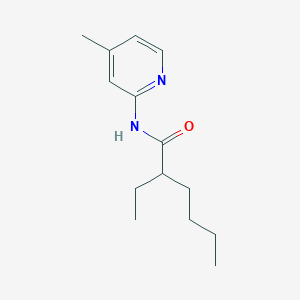
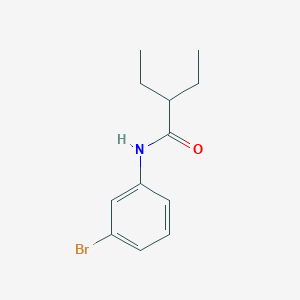
![2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B291605.png)
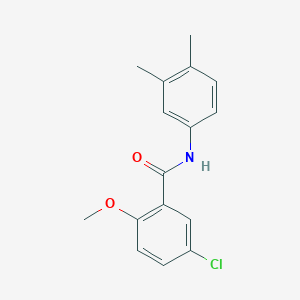
![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B291608.png)
